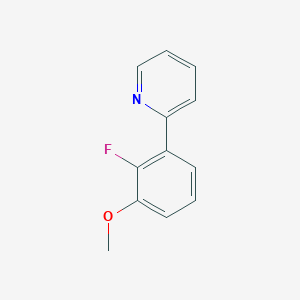

2-(2-Fluoro-3-methoxyphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoro-3-methoxyphenyl)pyridine is a fluorinated aromatic compound that belongs to the class of heterocyclic compounds known as pyridines. The presence of both fluorine and methoxy groups on the phenyl ring imparts unique physical, chemical, and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired phenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .

Another method involves the direct fluorination of a pyridine derivative using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 2-(2-Hydroxy-3-methoxyphenyl)pyridine.

Reduction: Formation of 2-(2-Fluoro-3-methoxyphenyl)piperidine.

Substitution: Formation of 2-(2-Amino-3-methoxyphenyl)pyridine or 2-(2-Thio-3-methoxyphenyl)pyridine.

Aplicaciones Científicas De Investigación

2-(2-Fluoro-3-methoxyphenyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radioligand in positron emission tomography (PET) imaging due to the presence of the fluorine atom.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the methoxy group can influence the compound’s lipophilicity and ability to cross biological membranes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-3-methoxypyridine

- 2-Fluoro-4-methoxyphenylpyridine

- 2-Fluoro-3-methylphenylpyridine

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)pyridine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This specific arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. Compared to other fluorinated pyridines, this compound may exhibit enhanced stability and selectivity in certain applications .

Actividad Biológica

2-(2-Fluoro-3-methoxyphenyl)pyridine, a compound characterized by a pyridine ring substituted with a 2-fluoro-3-methoxyphenyl group, has garnered attention in medicinal chemistry due to its unique structural properties. The presence of fluorine and methoxy groups enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C12H10FNO, with a molecular weight of approximately 219.21 g/mol. The structural features that contribute to its biological activity include:

- Fluorine Atom : Increases lipophilicity and alters electronic properties.

- Methoxy Group : Enhances binding affinity to biological targets.

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. The compound's mechanism involves:

- Hydrogen Bonding : The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The fluoro-methoxyphenyl group interacts with hydrophobic pockets in proteins, modulating enzyme and receptor activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropsychiatric disorders. Notable pharmacological effects include:

- Negative Allosteric Modulation : The compound has been identified as a potent negative allosteric modulator (NAM) for metabotropic glutamate receptor 2 (mGluR2), which is implicated in the treatment of schizophrenia and other neuropsychiatric conditions .

- Binding Affinity : Studies have shown that the compound demonstrates significant binding affinity to mGluR2, suggesting potential therapeutic applications in modulating glutamatergic signaling pathways.

Case Studies and Experimental Data

- PET Imaging Studies : In vivo studies using positron emission tomography (PET) have demonstrated the distribution and binding characteristics of radiolabeled derivatives of the compound in rat models. These studies confirmed that this compound effectively targets mGluR2 in brain regions associated with neuropsychiatric disorders .

- In Vitro Assays : Various assays have been conducted to evaluate the inhibitory effects of the compound on specific enzymes related to neurotransmitter signaling. For instance, it was shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses, with an IC50 value indicating moderate potency .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoropyridine | Contains a single fluorine atom on pyridine | Lacks additional functional groups |

| 5-Fluoropyridin-3-ol | Similar pyridine structure but different substitution | Different position of fluorine affects activity |

| 4-Fluoropyridine | Fluorine at position four on pyridine | Alters electronic properties compared to others |

| 2,6-Difluoropyridine | Two fluorine substitutions on pyridine | Increased reactivity due to multiple electronegative atoms |

The combination of both fluorine and methoxy groups in this compound significantly enhances its stability and reactivity compared to these similar compounds.

Propiedades

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-11-7-4-5-9(12(11)13)10-6-2-3-8-14-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEXOBVHGMTWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.